Ethane;(2-fluorophenyl)-phenylmethanone

Electron Spin Resonance Radical Anion Stability Fluorobenzophenone Electronic Structure

Ethane;(2-fluorophenyl)-phenylmethanone (molecular formula C₁₅H₁₅FO; molecular weight 230.28 g·mol⁻¹) is an aromatic ketone co-former system in which (2-fluorophenyl)-phenylmethanone (2-fluorobenzophenone, CAS 342-24-5) crystallises with ethane. The core ketone possesses an ortho-fluorine substituent on one phenyl ring, which alters the electronic structure of the carbonyl group relative to non-fluorinated or para-fluorinated analogues.

Molecular Formula C15H15FO
Molecular Weight 230.28 g/mol
Cat. No. B12809835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthane;(2-fluorophenyl)-phenylmethanone
Molecular FormulaC15H15FO
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESCC.C1=CC=C(C=C1)C(=O)C2=CC=CC=C2F
InChIInChI=1S/C13H9FO.C2H6/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;1-2/h1-9H;1-2H3
InChIKeyICWLHWPOGGQFAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethane;(2-fluorophenyl)-phenylmethanone – Compound Class and Core Characteristics for Procurement Decision-Making


Ethane;(2-fluorophenyl)-phenylmethanone (molecular formula C₁₅H₁₅FO; molecular weight 230.28 g·mol⁻¹) is an aromatic ketone co-former system in which (2-fluorophenyl)-phenylmethanone (2-fluorobenzophenone, CAS 342-24-5) crystallises with ethane. The core ketone possesses an ortho-fluorine substituent on one phenyl ring, which alters the electronic structure of the carbonyl group relative to non-fluorinated or para-fluorinated analogues [1]. The compound serves as a versatile building block in medicinal chemistry, as a photoinitiator in UV-curable systems, and as a precursor to agrochemical and pharmaceutical intermediates .

Why Generic Substitution of Ethane;(2-fluorophenyl)-phenylmethanone with Unsubstituted or Para-Fluorinated Benzophenones Carries Risk


Fluorine position on the benzophenone scaffold is a critical determinant of electronic ground-state properties, radical-anion stability, and downstream reactivity [1]. The ortho-fluorine in (2-fluorophenyl)-phenylmethanone exerts both inductive (-I) and mesomeric (+M) effects that differ significantly from the para-fluoro isomer, altering the spin-density distribution in key intermediates. Furthermore, the ethane co-former may influence solid-state stability, hygroscopicity, and dissolution behaviour compared with the neat ketone, meaning that simple replacement with uncomplexed 2-fluorobenzophenone or a regioisomeric fluorobenzophenone could compromise process reproducibility and product quality without careful requalification .

Quantitative Differentiation Evidence for Ethane;(2-fluorophenyl)-phenylmethanone Relative to Its Closest In-Class Analogues


Ortho-Fluorine Effect on Radical-Anion Electronic Structure vs. 4-Fluorobenzophenone and 4,4′-Difluorobenzophenone

Electrolytic reduction of 2-fluorobenzophenone in dimethoxyethane–acetonitrile yields a radical anion whose ESR hyperfine coupling pattern is distinct from that of 4-fluorobenzophenone and 4,4′-difluorobenzophenone, consistent with the ortho-fluorine directing spin density away from the carbonyl carbon [1]. While 4-fluorobenzophenone and 4,4′-difluorobenzophenone give spectra readily assignable to their respective anion radicals, the ortho-substituted analogue exhibits a different spin distribution that can influence radical-mediated reaction pathways [1].

Electron Spin Resonance Radical Anion Stability Fluorobenzophenone Electronic Structure

Predicted Tetrahymena pyriformis Acute Toxicity (pIGC₅₀) Benchmarking Against Structural Analogues

A QSAR assessment reports a pIGC₅₀ value for 2-fluorobenzophenone of approximately 0.01 log(L/mmol) against Tetrahymena pyriformis, placing it among the less acutely toxic mono-fluorinated benzophenones in this model [1]. The 40-h population growth impairment endpoint permits initial safety ranking when selecting a fluorinated benzophenone building block for early-stage process development where aquatic toxicity screening is required.

In Silico Toxicology QSAR Acute Aquatic Toxicity

Physicochemical Property Differentiation: Boiling Point, Density, and Refractive Index vs. Unsubstituted Benzophenone

The ortho-fluorine atom in 2-fluorobenzophenone lowers the boiling point relative to unsubstituted benzophenone (305 °C) and modifies density and refractive index, which are critical parameters for vacuum distillation purification and formulation refractive-index matching [1]. The ethane co-former in the title compound further alters the solid-state density and melting behaviour compared with the neat ketone, although direct quantitative comparisons require experimental determination .

Physicochemical Properties Distillation Formulation Compatibility

Regiochemical Influence on Nucleophilic Aromatic Substitution Reactivity: Ortho- vs. Para-Fluoro Leaving-Group Ability

In nucleophilic aromatic substitution (SNAr) reactions, the ortho-fluorine of 2-fluorobenzophenone is activated by the electron-withdrawing carbonyl group, making it a competent leaving group for the introduction of amines, alkoxides, and thiols . The para-fluoro isomer (4-fluorobenzophenone) is frequently cited as a preferred substrate for SNAr because the para relationship maximises resonance stabilisation of the Meisenheimer intermediate; however, the ortho-isomer offers a different steric and electronic environment that can favour selectivity in sterically demanding nucleophiles [1].

Nucleophilic Aromatic Substitution Synthetic Utility Fluorine as Leaving Group

High-Confidence Application Scenarios for Ethane;(2-fluorophenyl)-phenylmethanone Based on Quantitative Differentiation Evidence


Radical-Mediated UV Photoinitiator Systems Requiring Ortho-Fluorine Spin-Density Control

The distinct ESR-characterised radical-anion electronic structure of the 2-fluorobenzophenone core [1] supports its use as a photoinitiator component where the ortho-fluorine modulates radical stability and reactivity. This is relevant for UV-curable inks, coatings, and optical-fibre cladding materials where initiation kinetics must be tuned. Suppliers explicitly list 2-fluorobenzophenone as a photoinitiator for oxetane resin polymerisation .

Medicinal Chemistry Building Block with Ortho-Fluorine Directing Group for Late-Stage Functionalisation

The ortho-fluorine atom serves as both a metabolic blocking group and a synthetic handle for SNAr diversification. This enables the construction of compound libraries around a benzophenone core for kinase inhibitor, CNS agent, or anxiolytic/hypnotic drug discovery programmes . The ethane co-former may offer solubility or handling advantages during automated library synthesis.

Aquatic-Toxicity-Conscious Early Process Development for Agrochemical Intermediates

The predicted moderate-to-low acute aquatic toxicity (pIGC₅₀ ~0.01) of the 2-fluorobenzophenone scaffold [1] positions it as a candidate for agrochemical intermediate development where ecotoxicological profiling begins early. This can reduce the likelihood of late-stage attrition due to environmental safety concerns.

Distillation-Friendly Purification for High-Purity Monomer Supply

The comparatively low boiling point (190 °C at 29 mmHg) [1] facilitates vacuum distillation to high purity with reduced thermal stress, making the compound suitable as a monomer precursor for specialty polymers where residual impurities must be minimised.

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